

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

NMR analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

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An In-Depth Technical Guide to the NMR Analysis of **5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine**

Abstract

This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) analysis of **5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine** (CAS: 748796-39-6), a pivotal intermediate in modern pharmaceutical and agrochemical research.^{[1][2]} While public domain spectral data for this specific compound is not readily available, this document serves as a procedural and interpretive guide for researchers, enabling them to acquire, process, and rigorously analyze their own NMR data for structural verification and quality control. We will cover the theoretical underpinnings of the expected spectrum, provide field-proven experimental protocols for sample preparation and data acquisition, and outline a systematic workflow for unambiguous spectral assignment using a combination of 1D and 2D NMR techniques. This guide is designed for researchers, scientists, and drug development professionals who require a robust methodology for the structural characterization of advanced heterocyclic intermediates.

Introduction: Significance of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

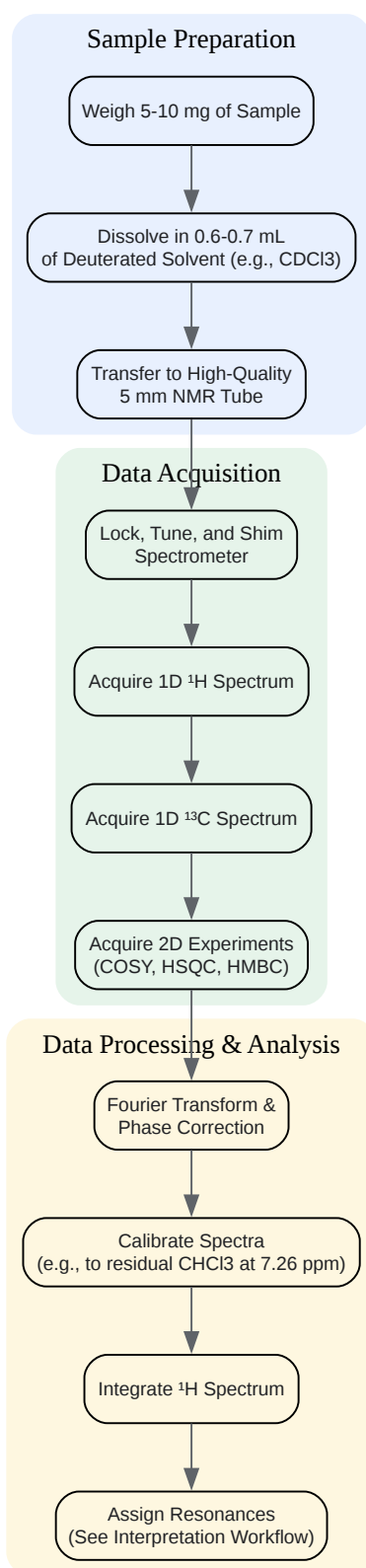
5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a reactive chloromethyl group and a pyrazole moiety. This unique architecture makes it a highly valuable building block in synthetic chemistry.^[1] Its primary application lies in serving as a key intermediate for the synthesis of more complex bioactive molecules, particularly in the development of novel anti-inflammatory, anti-cancer, and neuroprotective agents.^{[1][2]} The 2-(pyrazol-1-yl)pyridine scaffold is a known pharmacophore found in compounds targeting critical biological pathways, while the chloromethyl group provides a reactive handle for facile chemical modification and diversification.^[1]

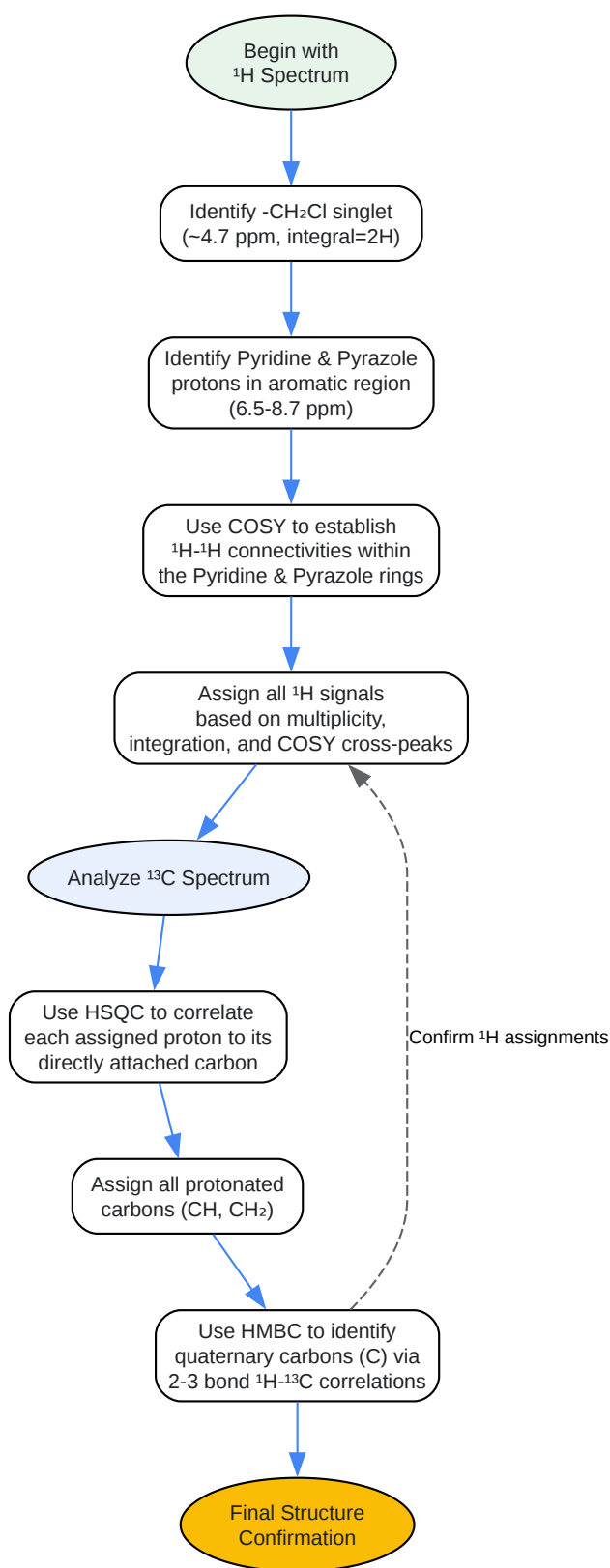
Given its role as a foundational precursor in multi-step syntheses, absolute certainty of its structure and purity is paramount. NMR spectroscopy is the definitive analytical technique for this purpose, providing unambiguous confirmation of the molecular structure in solution. This guide establishes a validated workflow for achieving that confirmation.

Predicted Spectral Characteristics and Foundational Principles

Before acquiring experimental data, a thorough understanding of the expected NMR spectrum is crucial for efficient and accurate interpretation. The structure of **5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine** contains three distinct spin systems: the substituted pyridine ring, the pyrazole ring, and the chloromethyl group.

Chemical Structure and Numbering:





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- To cite this document: BenchChem. [5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine NMR analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1591492#5-chloromethyl-2-1h-pyrazol-1-yl-pyridine-nmr-analysis\]](https://www.benchchem.com/product/b1591492#5-chloromethyl-2-1h-pyrazol-1-yl-pyridine-nmr-analysis)

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